molecular formula C19H15N3O2S B2952663 2-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1022317-58-3

2-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2952663
CAS No.: 1022317-58-3
M. Wt: 349.41
InChI Key: TYXYOEHFSMLBAC-UHFFFAOYSA-N
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Description

2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic compound featuring an imidazo[1,2-c]quinazolinone core substituted with a methyl group at position 2 and a (2-oxo-2-phenylethyl)sulfanyl moiety at position 3. This structure combines a planar fused-ring system with a ketone-functionalized aromatic side chain, which may influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

2-methyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-12-18(24)22-17(20-12)14-9-5-6-10-15(14)21-19(22)25-11-16(23)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXYOEHFSMLBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the imidazoquinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

2-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Halogenated derivatives (e.g., 3-chlorobenzylsulfanyl) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .

The ketone in the target compound could similarly influence electron density across the heterocyclic core .

Steric and Conformational Impact :

  • Bulky substituents like octylsulfanyl or cyclohexylmethyl (MW 429.58–481.58) introduce steric hindrance, which may affect molecular packing or interaction with biological targets .

Pharmacological Potential (Inferred from Analogs)

While direct data for the target compound are unavailable, related compounds exhibit activities tied to their substituents:

  • Platelet Aggregation: Adenosine-derived thioethers (e.g., compound 53 in ) show platelet aggregation initiation, suggesting that sulfanyl groups may play a role in modulating such pathways .
  • Enzyme Inhibition : Sulfonamide analogs (e.g., SC-558 in ) target cyclooxygenase-2 (COX-2), indicating that aromatic sulfanyl groups could enhance binding to enzyme active sites .

Biological Activity

The compound 2-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a member of the imidazo[1,2-c]quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its potential as an α-glucosidase inhibitor and other relevant pharmacological effects.

Chemical Structure

The molecular formula of the compound is C27H20N4O2SC_{27}H_{20}N_{4}O_{2}S. Its structure features a quinazoline core substituted with a sulfanyl group and a phenylethyl moiety, which are critical for its biological activity.

α-Glucosidase Inhibition

Recent studies have highlighted the compound's potential as a potent α-glucosidase inhibitor , which is significant for managing type 2 diabetes mellitus (T2DM). The inhibition of α-glucosidase slows carbohydrate digestion, leading to reduced postprandial glucose levels.

Inhibitory Potency:
In vitro assays have demonstrated that derivatives of imidazo[1,2-c]quinazolines exhibit IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM , significantly more potent than acarbose (IC50 = 750.0 ± 1.5 μM) . The compound 11j , a derivative with two methoxy groups at positions C-2 and C-3, emerged as the most active analog.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Electron-donating groups (e.g., methoxy) enhance inhibitory potency.
  • Electron-withdrawing groups (e.g., chlorine or bromine) diminish activity .

The mechanism by which this compound inhibits α-glucosidase involves binding to the enzyme's active site, altering its conformation and thereby impeding its enzymatic function. Circular dichroism studies have shown that the compound can significantly alter the secondary structure of α-glucosidase, increasing α-helices and β-turns while reducing random coils .

Case Studies

  • Study on Imidazo[1,2-c]quinazolines :
    • A series of substituted imidazo[1,2-c]quinazolines were synthesized and evaluated for their α-glucosidase inhibitory activity.
    • The most promising compounds were subjected to kinetic studies and molecular docking simulations to elucidate their binding interactions with the enzyme .
  • Comparative Analysis :
    • The biological activity of various substituted derivatives was compared using IC50 values to determine the influence of different substituents on inhibitory potency.
    • Results indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced activity compared to their unsubstituted counterparts.

Summary Table of Biological Activity

CompoundIC50 (μM)Comments
Acarbose750Standard control
Compound 11j12.44Most potent derivative
Compound 6a308.33Moderate potency
Compound 11g<50High activity observed

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